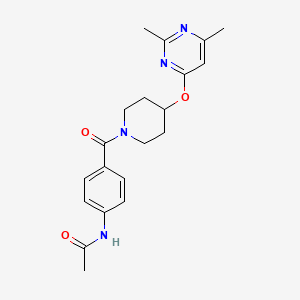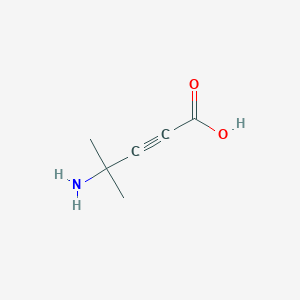![molecular formula C10H16Cl2N2O B2943595 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride CAS No. 1067659-46-4](/img/structure/B2943595.png)
3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride” is a chemical compound with the CAS Number: 1067659-46-4 . It has a molecular weight of 251.16 . The IUPAC name for this compound is ®-3-(((pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H/t10-;;/m1…/s1 . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature .Applications De Recherche Scientifique
Synthesis and Reactivity
Pyrrolidines, like 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride, are crucial in the synthesis of various heterocyclic compounds due to their significant biological effects. They have applications in medicine, as well as in the industry as dyes or agrochemical substances. For instance, the synthesis of pyrrolidines through polar [3+2] cycloaddition demonstrates the compounds' versatility and the reactions' mild conditions, leading to significant interest in their chemistry for modern science (Żmigrodzka et al., 2022).
Medicinal Chemistry
The conformationally rigid structure of 3-(pyrrolidin-1-yl)piperidine derivatives, related to this compound, plays a significant role in medicinal chemistry. These compounds' unique structure is crucial for synthesizing large quantities of important pharmaceuticals, highlighting the need for novel methods that overcome the limitations of traditional synthesis approaches (Smaliy et al., 2011).
Water Oxidation Catalysis
Research into the application of pyridine-based compounds in catalysis, specifically water oxidation, underscores their potential in environmental and energy-related fields. A study on Ru complexes with pyridine ligands, including structures similar to this compound, demonstrates their effectiveness in oxygen evolution reactions, suggesting a promising avenue for renewable energy technologies (Zong & Thummel, 2005).
Non-linear Optics
Pyrrolidine-based heterocycles are also explored for their role in non-linear optics. The synthesis and characterization of compounds like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one showcase the stability and charge transfer capabilities within these molecules, providing insights into their potential for developing new materials for optical applications (Murthy et al., 2017).
Structural and Computational Studies
The structural analysis and computational studies of pyrrolidine and pyridine derivatives, including those similar to this compound, contribute significantly to understanding the molecular basis of their reactivity and stability. These studies provide a foundation for designing new compounds with tailored properties for various scientific and industrial applications (Girgis et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
3-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURXIVYDORXGM-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B2943512.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2943513.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2943516.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)


![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2943522.png)
![Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2943523.png)
![2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2943525.png)

![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2943527.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2943530.png)
![N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2943531.png)